Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]-
Description
Table 1: Registry Identifiers
Molecular Formula and Weight: Computational vs. Experimental Validation
The molecular formula C₁₅H₁₄BrClO derives from:
- 15 carbons : Two benzene rings (12 carbons) + ethoxy group (2 carbons) + methyl bridge (1 carbon).
- Halogens : 1 Br, 1 Cl.
- Oxygen : From ethoxy (-OCH₂CH₃).
Experimental mass spectrometry confirms a molecular weight of 325.63 g/mol , aligning with theoretical calculations:
$$
\text{Molecular Weight} = (12.01 \times 15) + (1.01 \times 14) + (79.90 \times 1) + (35.45 \times 1) + (16.00 \times 1) = 325.63 \, \text{g/mol}
$$
Discrepancies in monoisotopic mass (323.991655 vs. 325.63) arise from isotopic abundance variations in bromine (⁷⁹Br ≈ 50.69%, ⁸¹Br ≈ 49.31%).
Stereochemical Considerations and Conformational Analysis
The molecule adopts a diphenylmethane architecture, with torsional flexibility between the two aromatic rings. Nuclear magnetic resonance (NMR) studies of analogous diphenylmethanes reveal:
- Symmetric conformers dominate in solution, with dihedral angles (τ₁, τ₂) ≈ 56.5° between rings.
- Crystal packing forces induce asymmetry, as observed in X-ray structures of halogenated derivatives.
For 4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene , steric effects from the 4-ethoxy group and halogen substituents likely restrict rotation, favoring a non-planar conformation . Density functional theory (DFT) simulations predict a 20–25° twist between rings, minimizing van der Waals repulsions between the ethoxy oxygen and halogen atoms.
Comparative Structural Analysis with Related Benzylbenzene Derivatives
Table 2: Structural Comparison of Halogenated Benzylbenzenes
| Compound Name | Substituents | Molecular Formula | Key Structural Feature |
|---|---|---|---|
| 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Br (C4), Cl (C1), 4-ethoxybenzyl (C2) | C₁₅H₁₄BrClO | Ethoxy group enhances solubility |
| (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | Br (C5), Cl (C2), ketone (C1) | C₁₅H₁₂BrClO₂ | Ketone introduces polarity |
| 1-(Bromomethyl)-2-chloro-3-methoxybenzene | Br (CH₂), Cl (C2), OCH₃ (C3) | C₈H₈BrClO | Smaller, monocyclic structure |
Key Observations :
- Electron-Withdrawing Effects : Halogens (Br, Cl) decrease electron density on the benzene ring, directing electrophilic substitution to meta positions.
- Solubility Modulation : The ethoxy group in 4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene improves organic solvent compatibility compared to non-alkoxylated analogs.
- Synthetic Utility : The methylene bridge (-CH₂-) in diphenylmethanes facilitates modular synthesis via Friedel-Crafts alkylation, unlike rigid ketone-linked derivatives.
Properties
Molecular Formula |
C16H16BrClO |
|---|---|
Molecular Weight |
339.7 g/mol |
IUPAC Name |
4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C16H16BrClO/c1-2-19-15-6-3-12(4-7-15)9-14-10-13(11-17)5-8-16(14)18/h3-8,10H,2,9,11H2,1H3 |
InChI Key |
JVULBFQTADUKGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)CBr)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanistic Insights
The patented one-pot process (WO2015063726A1, US20160280619A1) eliminates acetonitrile, instead employing dichloromethane (DCM) and tetrahydrofuran (THF) as solvents. The sequence combines acylation and reduction without isolating intermediates:
-
Acid Chloride Formation :
-
Friedel-Crafts Alkylation :
-
In Situ Reduction :
Experimental Optimization and Yield Data
This method circumvents impurity formation by avoiding acetonitrile, streamlining purification, and improving overall efficiency.
Comparative Analysis of Reductants
Sodium Borohydride/Aluminum Chloride System
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]- can undergo oxidation reactions, particularly at the bromomethyl group, to form carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Intermediate in Synthesis
- This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution, which are fundamental in organic chemistry.
Reactivity and Mechanism
- The bromomethyl and chloro groups act as electrophiles, facilitating reactions with nucleophiles to form new carbon-carbon bonds. The presence of the ethoxyphenyl group enhances its reactivity and selectivity in synthetic pathways.
Medicinal Chemistry
Pharmacological Potential
- Research indicates that derivatives of benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]- may exhibit pharmacological activities. Compounds with similar structures have been investigated for their potential as anti-cancer agents, anti-inflammatory drugs, and antimicrobial agents.
Case Studies
- In studies involving similar bromomethyl derivatives, compounds were tested for cytotoxic properties against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .
Material Science
Polymer Development
- The compound can be utilized in the development of new polymers with specific properties. Its ability to participate in cross-linking reactions allows for the creation of materials with enhanced mechanical strength and thermal stability.
Applications in Coatings
- Research into polymeric materials incorporating this compound suggests potential applications in coatings that require durability and resistance to environmental factors.
Biochemistry
Bioconjugation Applications
- The reactivity of the bromomethyl group makes this compound suitable for bioconjugation processes, where it can modify biomolecules to study biochemical pathways or enhance drug delivery systems.
Enzyme Interaction Studies
- Its derivatives can be used to explore interactions with specific enzymes or receptors, providing insights into biochemical pathways and potential therapeutic targets.
Data Table: Comparison of Applications
| Application Area | Description | Example Uses |
|---|---|---|
| Organic Synthesis | Intermediate for complex organic molecules | Synthesis of pharmaceuticals |
| Medicinal Chemistry | Potential pharmacological activities | Anti-cancer and antimicrobial agents |
| Material Science | Development of specialized polymers | Durable coatings and materials |
| Biochemistry | Modification of biomolecules for research | Enzyme interaction studies |
Mechanism of Action
The mechanism of action of Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]- involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the chloro and ethoxyphenylmethyl groups can influence the compound’s reactivity and binding affinity to specific targets. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparison with Similar Compounds
Structural Features :
- A benzene ring substituted with bromomethyl (position 4), chlorine (position 1), and a (4-ethoxyphenyl)methyl group (position 2).
- The ethoxyphenyl group introduces aromaticity and lipophilicity, while bromomethyl and chlorine enhance electrophilic reactivity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Research Findings
Substituent Effects on Reactivity :
- The target compound ’s ethoxyphenyl group enhances lipophilicity, favoring membrane permeability in drug intermediates . In contrast, trifluoromethyl (in 261763-23-9) increases electronegativity and metabolic stability .
- Bromine in the target compound enables Suzuki-Miyaura cross-coupling, whereas nitro groups (e.g., 56532-65-1) are more reactive in reduction or substitution reactions .
Molecular Weight and Applications :
- Higher halogen content (e.g., 851547-27-8 with Br₂ and Cl) correlates with increased molecular weight (~390 g/mol), making it suitable for heavy-atom crystallography or agrochemicals .
- Lower molecular weight compounds (e.g., 261763-23-9 at 273 g/mol) are preferred in small-molecule drug design for improved bioavailability .
Synthetic Utility: The target compound’s ethoxyphenylmethyl group is synthesized via Friedel-Crafts alkylation, while trifluoromethyl derivatives require specialized fluorination techniques . Compounds with nitrophenoxy groups (e.g., 56532-65-1) are often intermediates in explosive formulations, necessitating controlled handling .
Biological Activity
Benzene derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]- (CAS No. 461432-23-5) is characterized by a complex structure that includes bromine, chlorine, and ethoxy functional groups. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential applications based on current research findings.
The molecular formula of the compound is with a molecular weight of approximately 325.63 g/mol. Its structure can be represented as follows:
- SMILES : CCOc1ccc(Cc2cc(Br)ccc2Cl)cc1
- InChI Key : InChI=1S/C15H14BrClO/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(16)5-8-15(12)17/h3-8,10H,2,9H2,1H3
Synthesis
The synthesis of this compound typically involves reactions that introduce the bromomethyl and chloro functionalities onto a phenolic backbone. For instance, reactions using N-bromosuccinimide (NBS) under reflux conditions have been documented to yield high purity products with substantial yields .
Antimicrobial Activity
Research has indicated that benzene derivatives can exhibit significant antimicrobial properties. A study reported that compounds with similar structural motifs showed promising activity against various pathogens, including fungi and bacteria. For example, derivatives with halogen substitutions were noted to enhance antifungal activity against species such as Fusarium oxysporum and Alternaria solani .
Cytotoxicity
Cytotoxicity assays have demonstrated that certain benzene derivatives can induce apoptosis in cancer cell lines. The presence of halogen atoms like bromine and chlorine has been associated with increased cytotoxic effects in various cancer models. Preliminary studies suggest that the compound may interact with cellular pathways involved in apoptosis and cell cycle regulation .
Study 1: Antifungal Activity
A recent investigation focused on the antifungal efficacy of various benzene derivatives, including those structurally related to our compound. The study found that compounds featuring methoxy and ethoxy groups significantly improved antifungal activity against Candida albicans, suggesting a potential therapeutic application in treating fungal infections .
Study 2: Anticancer Properties
In another study examining the cytotoxic effects of halogenated benzene derivatives on breast cancer cells (MCF-7), it was observed that the introduction of bromine enhanced the compound's ability to inhibit cell proliferation. The mechanism proposed involved the modulation of oxidative stress pathways leading to increased apoptotic rates .
| Study | Target | Activity | Mechanism |
|---|---|---|---|
| Study 1 | Candida albicans | Significant antifungal activity | Disruption of cell membrane integrity |
| Study 2 | MCF-7 cells | Induced apoptosis | Modulation of oxidative stress |
Q & A
Q. What are the recommended synthetic routes for Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]-?
Methodological Answer: The compound can be synthesized via Friedel-Crafts alkylation or electrophilic substitution due to its aromatic substituents. Key steps include:
- Bromination : Introducing the bromomethyl group using reagents like NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) .
- Chlorination : Direct chlorination at the 1-position using Cl2 or SO2Cl2 in the presence of Lewis acids (e.g., FeCl3) .
- Ethoxyphenyl incorporation : Coupling via Ullmann or Suzuki-Miyaura reactions for aryl-alkyl linkages .
Q. Table 1: Example Synthetic Conditions
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns (e.g., distinguishing bromomethyl and ethoxyphenyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C16H16BrClO) .
- X-ray Crystallography : Resolve steric effects from the bulky ethoxyphenyl group (see similar structures in ).
Note : FT-IR can identify C-Br (~500 cm<sup>−1</sup>) and C-Cl (~700 cm<sup>−1</sup>) stretches, while HPLC monitors purity .
Q. How does the bromomethyl group influence the compound’s stability under storage or reaction conditions?
Methodological Answer: The bromomethyl group is prone to hydrolysis or nucleophilic substitution. Mitigation strategies include:
- Storage : Under inert atmosphere (N2 or Ar) at −20°C to prevent degradation .
- Reaction Solvents : Avoid protic solvents (e.g., H2O, alcohols); use anhydrous THF or DCM .
- Kinetic Studies : Monitor decomposition via <sup>1</sup>H NMR in CDCl3 over 72 hours to assess stability .
Advanced Research Questions
Q. What challenges arise in achieving regioselectivity during functionalization of the benzene ring?
Methodological Answer: The ethoxyphenyl and chloro groups are ortho/para-directing, but steric hindrance complicates regioselectivity. Strategies include:
- Computational Modeling : Use DFT to predict electrophilic attack sites (e.g., meta to Cl due to steric bulk) .
- Protecting Groups : Temporarily block the ethoxyphenyl group with TMS-Cl to direct substitution .
- Experimental Validation : Compare HPLC profiles of nitration products to theoretical predictions .
Q. How can mechanistic pathways for debromination or side reactions be elucidated?
Methodological Answer:
- Isotopic Labeling : Use <sup>82</sup>Br to track bromine loss via LC-MS .
- Trapping Intermediates : Add radical scavengers (e.g., BHT) during bromomethylation to distinguish ionic vs. radical pathways .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of C6H5-CD2Br vs. C6H5-CH2Br to identify bond-breaking steps .
Q. How should contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
Q. What computational tools are suitable for modeling this compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate charge distribution and frontier orbitals .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in chlorobenzene) .
- Docking Studies : Predict interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .
Q. What ecotoxicological assessments are recommended for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
